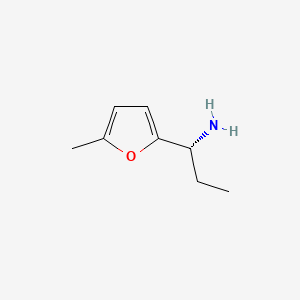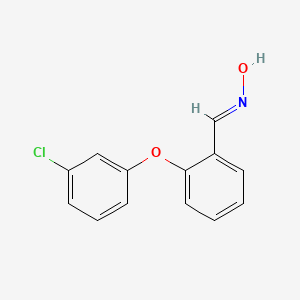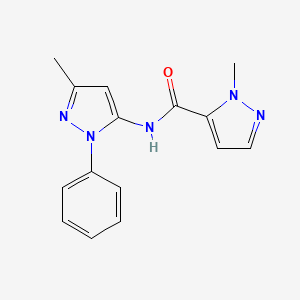![molecular formula C21H21N3O3S2 B2732791 Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 722477-10-3](/img/structure/B2732791.png)
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several interesting substructures, including a quinazolin-4-ylthio group, an acetamido group, and a tetrahydrobenzo[b]thiophene group . These groups are common in many biologically active compounds and are often used in medicinal chemistry to improve the biological effects of compounds .
Molecular Structure Analysis
The molecular structure of this compound likely includes a five-membered thiophene ring, which is a common structure in many organic compounds . The thiophene ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of several reactive groups. For example, the quinazolin-4-ylthio group might undergo reactions with electrophiles, while the acetamido group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Thiophene derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Anticancer Activity
A significant area of research for this compound is in the synthesis of novel heterocycles with potential anticancer properties. Abdel-Motaal et al. (2020) utilized a related thiophene compound as a precursor for creating new heterocycles, demonstrating potent anticancer activity against the colon HCT-116 human cancer cell line with several synthesized compounds (Abdel-Motaal, Alanzy, & Asem, 2020). Similarly, Shams et al. (2010) developed different heterocyclic derivatives with significant antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antimicrobial and Antifungal Activity
Research has also focused on the antimicrobial and antifungal potential of derivatives of this compound. Altundas et al. (2010) synthesized novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and related compounds, finding them effective against a range of pathogenic bacteria and yeast (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Anti-inflammatory Activity
The compound and its derivatives have been investigated for their potential anti-inflammatory effects. For instance, research into Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes demonstrated significant anti-rheumatic effects, highlighting the therapeutic potential of these compounds in inflammatory diseases (Sherif & Hosny, 2014).
Synthesis of Novel Heterocycles
Beyond biomedical applications, this compound serves as a key precursor in the synthesis of a variety of heterocyclic compounds that could have broad applications in medicinal chemistry and drug development. Mohareb et al. (2004) explored its reactivity towards active methylene reagents to create pyran, pyridine, and pyridazine derivatives, illustrating the compound's versatility in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Future Directions
properties
IUPAC Name |
ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-2-27-21(26)18-14-8-4-6-10-16(14)29-20(18)24-17(25)11-28-19-13-7-3-5-9-15(13)22-12-23-19/h3,5,7,9,12H,2,4,6,8,10-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZHKPCBROTLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzo[d]thiazol-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2732711.png)





![3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/no-structure.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2732724.png)

![7-Chloro-3-(3-fluorophenyl)-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2732729.png)

